Cerulenin is a naturally occurring antifungal antibiotic and a benchmark irreversible inhibitor of fatty acid synthase (FASN). Characterized by its highly reactive epoxide moiety, it covalently binds to the active-site cysteine of the FASN β-ketoacyl synthase (KS) domain. In procurement and laboratory workflows, Cerulenin is prioritized as a highly specific biochemical tool for lipid metabolism and oncology research. Due to the inherent reactivity of its epoxide group, the compound requires strict cold-chain logistics (typically -20°C) and fresh preparation in aqueous buffers to maintain its structural integrity and ensure assay reproducibility [1].
Substituting Cerulenin with synthetic FASN inhibitors like C75 or upstream acetyl-CoA carboxylase (ACC) inhibitors like TOFA fundamentally alters metabolic assay outcomes. While C75 was engineered to replace Cerulenin's reactive epoxide with a more chemically stable α-methylene-γ-butyrolactone, this structural change introduces severe off-target effects. Specifically, C75 acts as a potent activator of carnitine palmitoyltransferase-1 (CPT-1), artificially stimulating fatty acid oxidation (FAO) [1]. Furthermore, whereas Cerulenin strictly isolates the KS domain, C75 indiscriminately inactivates multiple FASN domains [2]. For researchers requiring isolated de novo lipogenesis inhibition without confounding mitochondrial FAO activation, Cerulenin remains the indispensable, non-substitutable reagent.
A critical differentiator in lipid metabolism assays is the impact of the inhibitor on fatty acid oxidation (FAO). In primary rat hepatocyte models, Cerulenin acts as a true FASN inhibitor, reducing FAO by 18%. In direct contrast, the synthetic analog C75 increases FAO by 56% due to its off-target activation of CPT-1 [1]. This profound divergence means that C75 cannot be used as a direct substitute for Cerulenin in metabolic flux studies where baseline mitochondrial oxidation rates must be preserved.
| Evidence Dimension | Effect on Fatty Acid Oxidation (FAO) in primary hepatocytes |
| Target Compound Data | Cerulenin inhibits FAO by 18% |
| Comparator Or Baseline | C75 increases FAO by 56% |
| Quantified Difference | 74% absolute directional divergence in FAO response |
| Conditions | Primary rat hepatocytes, 10-100 μM inhibitor concentrations |
Buyers sourcing inhibitors for metabolic flux assays must select Cerulenin to avoid drug-induced CPT-1 activation and artificial FAO stimulation.
Cerulenin's molecular architecture, specifically its reactive epoxide group, allows it to selectively and irreversibly inactivate only the β-ketoacyl synthase (KS) partial activity of FASN by forming a covalent adduct with the active-site cysteine. The synthetic comparator C75, lacking this epoxide, exhibits a broader and less specific inactivation profile, simultaneously targeting the KS, enoyl reductase, and thioesterase domains of the enzyme[1].
| Evidence Dimension | FASN partial activity inactivation |
| Target Compound Data | Cerulenin selectively inactivates 1 domain (KS) |
| Comparator Or Baseline | C75 inactivates 3 domains (KS, enoyl reductase, thioesterase) |
| Quantified Difference | Complete isolation of KS domain vs. multi-domain interference |
| Conditions | Purified mammalian FASN kinetic assays |
Procurement for structural biology or domain-specific biochemical probing requires Cerulenin's exact single-domain targeting capabilities.
When comparing Cerulenin to upstream inhibitors like TOFA (an ACC inhibitor), the site of action dictates the procurement choice. While TOFA demonstrates a highly potent inhibition of fatty acid synthesis (e.g., 5.1-fold inhibition under normoxia compared to Cerulenin's 1.7-fold at standard assay concentrations), TOFA halts the pathway at the malonyl-CoA production stage [1]. Cerulenin specifically arrests the FASN complex itself, leading to an accumulation of malonyl-CoA, which acts as a critical secondary signaling molecule in cellular apoptosis models[2].
| Evidence Dimension | Site of lipid synthesis inhibition and malonyl-CoA flux |
| Target Compound Data | Cerulenin inhibits FASN (induces malonyl-CoA accumulation) |
| Comparator Or Baseline | TOFA inhibits ACC (depletes malonyl-CoA) |
| Quantified Difference | Opposing effects on intracellular malonyl-CoA pools |
| Conditions | In vitro lipid synthesis and apoptosis assays |
Researchers studying malonyl-CoA-mediated apoptosis or downstream FASN kinetics must procure Cerulenin, as upstream ACC inhibitors eliminate the necessary substrate pool.
Because Cerulenin utilizes its epoxide moiety to form a highly specific covalent adduct with the active-site cysteine of the β-ketoacyl synthase domain, it is the premier choice for structural biology studies and active-site labeling of FASN. Unlike C75, which affects multiple domains, Cerulenin provides the precise domain isolation required for X-ray crystallography and cryo-EM baseline mapping [1].
In cellular metabolism studies where researchers must inhibit de novo lipogenesis without artificially stimulating mitochondrial fatty acid oxidation, Cerulenin is the required procurement selection. Its lack of CPT-1 activation ensures that FAO rates remain unconfounded, a critical requirement that synthetic analogs like C75 fail to meet [2].
Cerulenin is strategically utilized in oncology research to model the apoptotic effects of malonyl-CoA accumulation. By blocking FASN downstream of acetyl-CoA carboxylase, Cerulenin forces a buildup of malonyl-CoA, triggering specific apoptotic pathways. Upstream inhibitors like TOFA cannot be used for this application as they deplete the malonyl-CoA pool [3].
Irritant